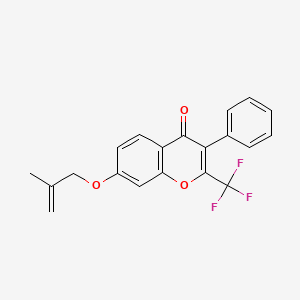

7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of chromenone, which is a class of organic compounds with a backbone of fused benzene and pyran rings . The molecule has a trifluoromethyl group attached, which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Molecular Structure Analysis

The molecule likely has a planar chromenone core, with the phenyl, trifluoromethyl, and 2-methylallyl groups extending out from this plane. The trifluoromethyl group is strongly electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is electron-withdrawing, and the 2-methylallyl group, which is electron-donating. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the polarity of the molecule .Scientific Research Applications

Fluorescence Sensing and Metal Ion Detection

One significant application of coumarin derivatives involves their use as fluorescent sensors for detecting metal ions. Joshi et al. (2015) discussed the synthesis of coumarin-triazole probes that exhibit high sensitivity and selectivity for iron (III) ions through fluorescence quenching mechanisms, demonstrating their potential as turn-off fluorescence sensors (Joshi et al., 2015). Similarly, Mani et al. (2018) synthesized a coumarin-pyrazolone probe for detecting Cr3+ ions in living cells, indicating the compound's utility in biological and environmental monitoring (Mani et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Research on coumarin derivatives extends to their application in the development of organic light-emitting diodes (OLEDs). Jung et al. (2017) explored new anthracene derivatives containing a coumarin moiety, demonstrating their potential use in non-doped OLEDs with improved luminescence efficiency (Jung et al., 2017).

Antimicrobial Activity

Another area of application for coumarin derivatives is in antimicrobial research. Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with noted in vitro antimicrobial activity against various bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Ghashang et al., 2013).

Non-linear Optical (NLO) Properties

The exploration of non-linear optical properties in coumarin derivatives has also been reported. Arif et al. (2022) conducted a study on the synthesis and characterization of novel pyrano-chromene derivatives, highlighting their potential in NLO applications due to their appealing π-bonded skeleton and distinct NLO properties (Arif et al., 2022).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

7-(2-methylprop-2-enoxy)-3-phenyl-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3/c1-12(2)11-25-14-8-9-15-16(10-14)26-19(20(21,22)23)17(18(15)24)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOQZKVNCJELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828062.png)

![Benzo[d]thiazol-6-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2828070.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2828071.png)

![4-methoxy-3-methyl-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2828074.png)

![2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2828079.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2828083.png)

![2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2828085.png)